molecular formula C15H10S3 B076660 4,5-Diphenyl-3H-1,2-dithiole-3-thione CAS No. 13232-76-3

4,5-Diphenyl-3H-1,2-dithiole-3-thione

Cat. No.: B076660
CAS No.: 13232-76-3
M. Wt: 286.4 g/mol
InChI Key: ILAXRAVUQIJKLV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,5-Diphenyl-3H-1,2-dithiole-3-thione is a potent and well-characterized inducer of the Nrf2/ARE (Nuclear factor erythroid 2-related factor 2/Antioxidant Response Element) pathway. This trithione compound acts by modifying the Keap1 cysteine residues, leading to the stabilization and nuclear translocation of the Nrf2 transcription factor. Subsequently, it upregulates a battery of cytoprotective genes, including those encoding for phase II detoxifying enzymes (e.g., NAD(P)H:quinone oxidoreductase 1), antioxidant proteins (e.g., heme oxygenase-1), and multidrug resistance-associated proteins. Its primary research value lies in its application as a chemopreventive agent in experimental models, where it is used to study mechanisms against oxidative stress, inflammation, and carcinogenesis. Researchers utilize this compound to investigate cellular defense systems, modulate drug metabolism, and explore therapeutic strategies for neurodegenerative diseases, hepatotoxicity, and other conditions driven by oxidative damage. It serves as a critical pharmacological tool for dissecting the complex signaling network of the Keap1-Nrf2-ARE axis and for validating the role of this pathway in cellular homeostasis and disease progression.

Properties

CAS No.

13232-76-3

Molecular Formula

C15H10S3

Molecular Weight

286.4 g/mol

IUPAC Name

4,5-diphenyldithiole-3-thione

InChI

InChI=1S/C15H10S3/c16-15-13(11-7-3-1-4-8-11)14(17-18-15)12-9-5-2-6-10-12/h1-10H

InChI Key

ILAXRAVUQIJKLV-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=C(SSC2=S)C3=CC=CC=C3

Canonical SMILES

C1=CC=C(C=C1)C2=C(SSC2=S)C3=CC=CC=C3

Other CAS No.

13232-76-3

Synonyms

4,5-Diphenyl-3H-1,2-dithiole-3-thione

Origin of Product

United States

Scientific Research Applications

Pharmaceutical Applications

Antioxidant Properties
Research indicates that 4,5-diphenyl-3H-1,2-dithiole-3-thione exhibits significant antioxidant activity. This property is crucial in mitigating oxidative stress-related damage in biological systems. For instance, a study demonstrated its ability to enhance intracellular levels of glutathione, a vital antioxidant, thereby promoting cellular health and reducing oxidative damage in Leydig cells .

Hypolipidemic Effects
The compound has shown potential as a hypolipidemic agent. In a study involving hyperlipidemic mice models, derivatives of this compound were evaluated for their ability to lower serum triglycerides and cholesterol levels. One particular derivative outperformed traditional treatments like fenofibrate in reducing lipid levels and demonstrated hepatoprotective effects by ameliorating hepatic toxicity .

Biochemical Research

Steroidogenesis Modulation
this compound has been implicated in the modulation of steroidogenesis. In vitro studies revealed that it could enhance testosterone production in Leydig cells by increasing intracellular glutathione levels. This suggests a potential therapeutic role in conditions associated with impaired steroid hormone production .

Binding Affinities with Biological Macromolecules
Interaction studies have focused on the binding affinities of this compound with various biological macromolecules. These interactions are critical for understanding the compound's mechanism of action and its potential therapeutic applications.

Chemical Synthesis and Reactivity

The synthesis of this compound can be achieved through several methods involving the reaction of appropriate dithiol precursors with phenyl groups. Its unique dithiolane structure contributes to its reactivity profile and potential applications in organic synthesis.

Comparative Analysis with Related Compounds

A comparative analysis reveals how this compound stands out among similar compounds:

Compound NameStructure FeaturesUnique Aspects
4,5-Dichloro-3H-1,2-dithiol-3-oneTwo chlorine atoms instead of phenylsExhibits different reactivity due to halogen substituents
1,2-Dithiole-3-thioneContains a thione groupDifferent electronic properties and reactivity patterns
2-Methylthio-1,2-dithiol-3-oneContains a methylthio groupAlters solubility and biological activity compared to diphenyl variant

Case Study 1: Hypolipidemic Activity

In a controlled study on hyperlipidemic mice treated with synthesized derivatives of this compound, significant reductions in serum triglycerides and cholesterol were observed. The study highlighted the compound's dual-action as both hypolipidemic and hepatoprotective .

Case Study 2: Antioxidant Effects

Another study focused on the antioxidant properties of the compound demonstrated its efficacy in increasing glutathione levels within Leydig cells. This resulted in improved testosterone production and reduced oxidative stress markers .

Comparison with Similar Compounds

Substituent Effects on Reactivity and Stability

The reactivity and stability of 1,2-dithiole-3-thiones are heavily influenced by substituents on the dithiole ring. Key comparisons include:

Compound Substituents Molecular Formula Molecular Weight (g/mol) Key Reactivity Traits
4,5-Diphenyl derivative Phenyl (C₆H₅) C₁₅H₁₀S₃ 286.44 Stabilized by aromatic groups; limited cycloaddition due to steric hindrance
4,5-Dichloro derivative Chlorine (Cl) C₃Cl₂S₃ 203.13 Electron-withdrawing Cl suppresses secondary cycloaddition; prone to nucleophilic substitution
5-(Trifluoromethyl)phenyl CF₃ C₁₀H₅F₃S₃ 278.34 Enhanced electrophilicity; potential for unique biological interactions
4,5-Diferrocenyl derivative Ferrocenyl (Fe(C₅H₅)₂) C₂₃H₁₈Fe₂S₃ 514.23 Redox-active; applications in materials science
Oltipraz Pyrazinyl substituents C₇H₈N₂S₃ 216.35 Clinically used chemopreventive agent; induces phase 2 enzymes
  • Steric Effects : The bulky phenyl groups in the diphenyl derivative hinder [3+2] cycloaddition with alkynes, a reaction common in less-substituted analogues like 4,5-dichloro-3H-1,2-dithiole-3-thione, which readily forms spiro-1,3-dithiolothiopyrans .
  • Electronic Effects : Chlorine substituents (electron-withdrawing) enhance electrophilicity, enabling nucleophilic substitution reactions (e.g., dimerization with KSCN ), whereas phenyl groups (electron-donating) stabilize the ring against oxidation .

Preparation Methods

Reaction Conditions and Mechanism

  • Starting Material : (Z)-2-alkylidene-4-oxothiazolidines substituted with phenyl groups at positions 4 and 5.

  • Reagents : Lawesson’s reagent (LR) in anhydrous toluene.

  • Procedure :

    • The thiazolidine precursor (1 equiv) is refluxed with LR (1.2 equiv) in toluene at 90–95°C for 4–5 hours.

    • The reaction mixture transitions from heterogeneous to homogeneous, turning dark reddish-brown upon completion.

    • Chromatographic purification (toluene/ethyl acetate) yields the target compound as dark orange crystals.

Key Findings

  • Yield : 85–99% under optimized conditions.

  • Byproducts : Minor formation of oxodithioles (1–3%) due to competing thionation pathways.

  • Substituent Sensitivity : N-Methylation of the thiazolidine precursor diverts the reaction to thionation products (e.g., 11d and 12d in 48% yields each), highlighting the necessity of unsubstituted nitrogen for cyclization.

ParameterDetails
Precursor2-Alkylidene-4-oxothiazolidine
Thionating AgentLawesson’s Reagent
SolventToluene
Temperature90–95°C (reflux)
Reaction Time4–5 hours
Yield85–99%

Benzil-Based Thionation with Phosphorus Pentasulfide

The 1973 Journal of the American Chemical Society protocol remains a benchmark for synthesizing dithiolethiones, including 4,5-diphenyl derivatives. This method employs benzil analogs and phosphorus pentasulfide (P2_2S5_5) as a thionation agent.

Reaction Conditions and Mechanism

  • Starting Material : 4,5-Diphenyl-1,2-diketone (benzil analog).

  • Reagents : P2_2S5_5 in a high-boiling solvent (e.g., xylene).

  • Procedure :

    • The diketone is heated with excess P2_2S5_5 under inert atmosphere.

    • Thionation replaces carbonyl oxygen with sulfur, followed by cyclization to form the dithiolethione core.

ParameterDetails
Precursor4,5-Diphenyl-1,2-diketone
Thionating AgentPhosphorus Pentasulfide (P2_2S5_5)
SolventXylene
Temperature140–160°C
Reaction Time6–8 hours
Yield~50–70% (estimated)

Comparative Analysis of Methods

MethodAdvantagesLimitations
Lawesson’s ReagentHigh yield (85–99%), mild conditionsCost of LR, byproduct formation
P2_2S5_5 ThionationEstablished protocol, scalableMoisture sensitivity, moderate yield
Thiosemicarbazide RoutePotential for structural diversityUnverified for target compound

Mechanistic Insights and Optimization

  • Lawesson’s Reagent : The reaction proceeds via thionation of the carbonyl group, followed by intramolecular cyclization. The S···O interaction in the thiazolidine precursor directs regioselectivity.

  • P2_2S5_5 : Converts diketones to dithioketones, which undergo spontaneous cyclization. Excess reagent risks polysulfide formation.

Optimization Tips :

  • Use anhydrous solvents and inert atmosphere to prevent LR or P2_2S5_5 decomposition.

  • For LR-based synthesis, shorter reaction times (2–3 hours) may reduce byproducts without compromising yield .

Q & A

Basic Research Questions

Q. How can computational methods (e.g., DFT, ab initio) predict the electronic properties and reactivity of 4,5-diphenyl-1,2-dithiole-3-thione derivatives?

  • Methodological Answer :

  • Step 1 : Optimize molecular geometry using semi-empirical methods (e.g., PM3) to establish a baseline structure.
  • Step 2 : Apply density functional theory (DFT) with hybrid functionals (e.g., B3LYP) and basis sets (e.g., 6-31G*) to calculate electronic properties, including HOMO-LUMO gaps, Mulliken charges, and electrostatic potential surfaces.
  • Step 3 : Compare results with experimental data (e.g., NMR, UV-Vis spectra) to validate accuracy. Substituted donor/acceptor groups (e.g., methyl, cyanide) significantly influence reactivity, as shown in comparative studies .

Q. What synthetic routes are effective for preparing 4,5-diphenyl-1,2-dithiole-3-thione and its derivatives?

  • Methodological Answer :

  • Route 1 : React enamines (e.g., from cyclopentanone derivatives) with carbon disulfide and sulfur in THF, followed by purification via column chromatography (silica gel, benzene eluent) .
  • Route 2 : Use phase-transfer catalysis (e.g., tetrabutylammonium bromide) for nucleophilic substitution reactions, as demonstrated in the synthesis of dimeric derivatives .
  • Critical Note : Monitor reaction conditions (temperature, solvent polarity) to avoid side products like decomposition intermediates .

Q. How do structural modifications (e.g., phenyl substitution) influence the biological activity of 1,2-dithiole-3-thiones?

  • Methodological Answer :

  • Step 1 : Synthesize analogs with varying substituents (e.g., 4-hydroxyphenyl, halogenated phenyl) and assess cytotoxicity in cancer cell lines (e.g., MDA-MB-231) using MTT assays.
  • Step 2 : Perform molecular docking to correlate substituent effects with binding affinity to targets like kinases or H2S-producing enzymes .
  • Key Finding : Electron-withdrawing groups (e.g., Cl) enhance stability, while hydroxyl groups improve solubility and bioavailability .

Advanced Research Questions

Q. How can researchers resolve contradictions in reaction outcomes, such as unexpected dimerization during nucleophilic substitution?

  • Methodological Answer :

  • Case Study : Reaction of 4,5-dichloro-1,2-dithiole-3-thione with KSCN yielded 5,5′-thiobis(4-chloro-1,2-dithiole-3-thione) instead of the expected thiocyanate derivative.
  • Resolution :
  • Hypothesis Testing : Use LC-MS or in-situ IR to detect transient intermediates.
  • Mechanistic Insight : Chlorine displacement may favor dimerization via thiyl radical coupling under oxidative conditions .
  • Mitigation : Adjust stoichiometry (excess KSCN) or employ non-polar solvents (toluene) to suppress radical pathways .

Q. What strategies optimize the yield of 1,2-dithiole-3-thione derivatives in multi-step syntheses?

  • Methodological Answer :

  • Strategy 1 : Incorporate azeotropic distillation (e.g., benzene/piperidine) to remove water during enamine formation, improving intermediate purity .
  • Strategy 2 : Use preparative TLC (benzene:dichloromethane, 9:1) for high-resolution separation of regioisomers .
  • Quantitative Analysis : GC-MS purity checks (96–99%) ensure reproducibility .

Q. How do advanced computational models (DFT vs. ab initio) compare in predicting spectroscopic properties of 1,2-dithiole-3-thiones?

  • Methodological Answer :

  • Comparison Framework :
  • DFT : Efficient for large systems; B3LYP/6-31G* accurately predicts NMR chemical shifts (±2 ppm deviation).
  • Ab Initio : MP2/cc-pVTZ provides superior accuracy for vibrational modes (e.g., C=S stretching at ~1100 cm⁻¹) but is computationally intensive .
  • Validation : Cross-reference with experimental FT-IR and 13C^{13}\text{C} NMR data .

Q. What methodologies validate the role of 1,2-dithiole-3-thiones as H2S donors in biological systems?

  • Methodological Answer :

  • In Vitro Assay : Use amperometric sensors or fluorescent probes (e.g., AzMC) to quantify H2S release in buffer (pH 7.4, 37°C) .
  • In Vivo Correlation : Measure plasma H2S levels in animal models post-administration and link to anti-inflammatory or cytoprotective effects .
  • Challenge : Differentiate endogenous vs. compound-derived H2S using isotopically labeled analogs.

Experimental Design & Data Analysis

Q. How should researchers design experiments to assess structure-activity relationships (SAR) in dithiolethiones?

  • Methodological Answer :

  • Design :
  • Variable : Systematic substitution at positions 4 and 5 (e.g., aryl, alkyl, heteroaryl).
  • Controls : Include parent compound and commercial H2S donors (e.g., NaHS).
  • Analysis :
  • Multivariate Regression : Corrogate substituent parameters (Hammett σ, logP) with bioactivity data .
  • QSAR Models : Use partial least squares (PLS) regression to prioritize substituents for synthesis .

Q. What statistical approaches address variability in biological activity data for dithiolethiones?

  • Methodological Answer :

  • Approach 1 : Apply ANOVA with post-hoc Tukey tests to compare IC50 values across analogs.
  • Approach 2 : Use bootstrapping to estimate confidence intervals for dose-response curves .
  • Data Triangulation : Combine cytotoxicity assays, H2S release kinetics, and transcriptomic profiling to reduce bias .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.